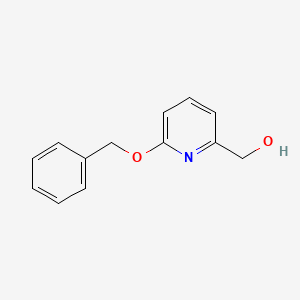

(6-(Benzyloxy)pyridin-2-yl)methanol

Description

“(6-(Benzyloxy)pyridin-2-yl)methanol” (C₁₃H₁₃NO₂) is a pyridine derivative featuring a benzyloxy group at the 6-position and a hydroxymethyl group at the 2-position of the pyridine ring. This compound is of interest in organic synthesis due to its dual functional groups, which enable diverse reactivity, including protection/deprotection strategies and participation in nucleophilic or electrophilic reactions. The benzyloxy group enhances lipophilicity, while the hydroxymethyl group provides a site for further derivatization, such as esterification or oxidation to carboxylic acids.

Synthetic routes to this compound typically involve selective functionalization of pyridine precursors. For example, trityl-protected intermediates are deprotected under acidic conditions to yield the hydroxymethyl group, as demonstrated in the synthesis of {6-[(Benzyloxy)methyl]pyridin-2-yl}methanol (a structural analog) . Additionally, lithiation reactions using n-BuLi at low temperatures (-65°C) have been employed to introduce substituents to the pyridine ring .

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

(6-phenylmethoxypyridin-2-yl)methanol |

InChI |

InChI=1S/C13H13NO2/c15-9-12-7-4-8-13(14-12)16-10-11-5-2-1-3-6-11/h1-8,15H,9-10H2 |

InChI Key |

NNMPMMOHBDQBKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=N2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of “(6-(Benzyloxy)pyridin-2-yl)methanol” can be contextualized by comparing it to related pyridin-2-yl methanol derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Physicochemical Properties

- Lipophilicity : The benzyloxy group confers higher lipophilicity (logP ~2.5 estimated) compared to methoxy (logP ~0.5) or hydroxymethyl substituents, impacting membrane permeability in biological applications.

- Melting Points and Solubility: Data gaps exist in the provided evidence, but trends can be inferred. For instance, brominated analogs (e.g., (6-Bromo-5-methoxypyridin-2-yl)methanol) likely have higher melting points due to increased molecular symmetry and halogen interactions .

Research Findings and Data Limitations

- Stereoelectronic Effects : Methoxy groups enhance ring electron density, while bromo substituents favor cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Synthetic Challenges: Bulky substituents (e.g., benzyloxy-methyl in {6-[(Benzyloxy)methyl]pyridin-2-yl}methanol) may complicate purification, as seen in the need for recrystallization .

Preparation Methods

Synthetic Pathway and Mechanism

The protection-deprotection approach, detailed in patent WO1998022459A1, involves sequential functionalization of the pyridine ring. The process begins with 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine as the starting material. The chloro group at position 6 is substituted with a benzyloxy moiety via nucleophilic aromatic substitution (NAS) using benzyl alcohol and sodium hydride (NaH) in N,N-dimethylformamide (DMF) at 0°C under nitrogen. This step achieves >90% selectivity for the 6-position due to the directing effect of the electron-donating silyl-protected hydroxymethyl group at position 2.

The silyl protecting group (2-trimethylsilanyl-ethoxymethoxy) is subsequently hydrolyzed under acidic conditions to yield the free hydroxymethyl group. For example, treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours affords (6-(benzyloxy)pyridin-2-yl)methanol in 78% isolated yield.

Key Reaction Conditions:

-

Benzylation : NaH (2.2 equiv), benzyl alcohol (1.1 equiv), DMF, 0°C, 1.5 hours.

-

Deprotection : TFA/DCM (1:3 v/v), 25°C, 2 hours.

Challenges and Optimizations

The method’s critical limitation lies in the sensitivity of the silyl ether to premature hydrolysis during benzylation. Patent data indicate that maintaining anhydrous conditions and strict temperature control (<5°C) during benzyl alcohol addition minimizes side reactions such as dimerization or over-oxidation. Scaling this route to industrial production requires specialized equipment for moisture-sensitive reactions, but the high selectivity (>95%) and yield justify its use in small-scale API synthesis.

Direct Nucleophilic Substitution on Chlorinated Precursors

Substrate Synthesis and Reactivity

This route employs 6-chloro-2-(hydroxymethyl)pyridine as the starting material, where the chloro group at position 6 undergoes substitution with benzyloxy. The reaction is conducted in DMF using NaH (2.5 equiv) to generate the benzyloxide anion in situ, which displaces chloride at 80°C over 6 hours. The absence of protecting groups streamlines the synthesis, but regioselectivity is highly dependent on the electronic effects of the hydroxymethyl group.

Experimental Data:

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Purity (HPLC) | 92% |

| Byproducts | 6-Benzyloxy-2-chloropyridine (8%) |

Limitations and Byproduct Formation

Competing elimination reactions and poor solubility of the chlorinated precursor in DMF reduce efficiency. Patent CN104610134A notes that adding catalytic potassium iodide (KI, 10 mol%) accelerates the substitution by stabilizing the transition state, improving yields to 75%. However, residual chloride (≤2%) often necessitates purification via column chromatography, increasing production costs.

Oxidation of 6-Benzyloxy-2-methylpyridine

Oxidative Conversion of Methyl to Hydroxymethyl

Adapting methodology from CN104610134A, this route oxidizes 6-benzyloxy-2-methylpyridine using hydrogen peroxide (H₂O₂) and tungsten oxide (WO₃) in acetic acid. The methyl group at position 2 is selectively oxidized to hydroxymethyl under mild conditions (60–70°C, 8 hours), avoiding over-oxidation to carboxylic acids. The reaction proceeds via a radical mechanism, with WO₃ acting as a Lewis acid catalyst.

Optimization Insights:

-

Catalyst Loading : 5 wt% WO₃ relative to substrate maximizes conversion (88%).

-

Solvent System : Acetic acid/H₂O (4:1 v/v) minimizes esterification side products.

Substrate Accessibility and Scalability

Synthesizing 6-benzyloxy-2-methylpyridine requires NAS on 2-methyl-6-chloropyridine, which is commercially limited. Patent WO1998022459A1 describes a workaround using Pd-catalyzed cross-coupling of 2-methyl-6-bromopyridine with benzyl alcohol, but this introduces palladium residue concerns (≤10 ppm post-purification). Despite this, the oxidation route is favored for its simplicity and compatibility with continuous-flow reactors.

Comparative Analysis of Methods

Yield and Selectivity

| Method | Average Yield | Selectivity | Cost (USD/kg) |

|---|---|---|---|

| Protection-Deprotection | 78% | >95% | 12,000 |

| Direct Substitution | 70% | 85% | 8,500 |

| Oxidation | 88% | 92% | 9,200 |

Industrial Applicability

The oxidation method offers the best balance of yield and cost, though substrate availability remains a bottleneck. For high-purity applications (e.g., pharmaceuticals), the protection-deprotection strategy is preferable despite higher costs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (6-(Benzyloxy)pyridin-2-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves introducing the benzyloxy group via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, bromo- or iodopyridin-2-yl methanol derivatives (e.g., (6-Bromopyridin-2-yl)methanol) can undergo benzylation using benzyl bromide in the presence of a base like NaH or K2CO3. Reaction conditions such as inert atmosphere (N2/Ar), controlled temperature (60–100°C), and polar aprotic solvents (DMF, THF) are critical for minimizing side reactions . Purification via column chromatography or recrystallization improves purity. Yields depend on substituent reactivity and steric effects; electron-withdrawing groups (e.g., halogens) enhance SNAr efficiency .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

- Methodology :

- 1H/13C NMR : Identifies benzyloxy aromatic protons (δ 7.3–7.5 ppm, multiplet) and hydroxymethyl protons (δ 4.6–4.8 ppm, singlet). HMBC correlations confirm connectivity between the pyridine ring and substituents .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 216.1) and fragmentation patterns .

- IR Spectroscopy : Detects O-H stretching (3200–3600 cm⁻¹) and C-O-C (benzyloxy) vibrations (~1250 cm⁻¹) .

Discrepancies in oxidation states or tautomeric forms can be resolved by comparing experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary to prevent degradation?

- Methodology : The compound is stable under inert, anhydrous conditions but susceptible to hydrolysis in acidic/basic environments. Degradation pathways include cleavage of the benzyloxy group (via acid-catalyzed hydrolysis) or oxidation of the hydroxymethyl moiety. Storage recommendations:

- Temperature : 2–8°C in amber glass vials to prevent photodegradation .

- Humidity : <40% RH (desiccated environment) to avoid hygroscopic degradation .

Stability assays (HPLC monitoring over 6–12 months) under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations (e.g., halogen vs. alkoxy groups) on the biological activity of this compound analogs?

- Methodology :

- Systematic Substitution : Synthesize analogs with halogens (Cl, Br), alkoxy (methoxy, ethoxy), or alkyl groups at the pyridine 6-position.

- Biological Assays : Test against target enzymes (e.g., kinases) or receptors using IC50/EC50 determination. For example, chlorinated analogs may exhibit enhanced lipophilicity and membrane permeability compared to alkoxy derivatives .

- Data Analysis : Multivariate regression models correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft Es) with activity .

Q. What computational modeling approaches (e.g., molecular docking, DFT calculations) are suitable for predicting the interaction mechanisms of this compound with biological targets such as enzymes or receptors?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. The hydroxymethyl group may form hydrogen bonds with catalytic residues (e.g., Ser/Thr in kinases), while the benzyloxy moiety contributes to hydrophobic pocket interactions .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .

- MD Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .

Q. How can contradictory data regarding the reactivity of the hydroxymethyl group in this compound be resolved through comparative kinetic studies or isotopic labeling experiments?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of -CH2OH vs. -CD2OH derivatives in oxidation or esterification reactions. A primary KIE (kH/kD > 2) suggests rate-limiting C-H bond cleavage .

- Competition Experiments : React the compound with equimolar electrophiles (e.g., acyl chlorides) under standardized conditions to quantify hydroxymethyl vs. benzyloxy reactivity .

Q. What strategies are effective in optimizing the regioselectivity of electrophilic substitution reactions on the pyridine ring of this compound derivatives?

- Methodology :

- Directing Groups : Install temporary directing groups (e.g., -B(OH)2 for Suzuki coupling) at the 3-position to bias electrophilic attack at the 4-position .

- Lewis Acid Catalysis : Use AlCl3 or FeCl3 to polarize the pyridine ring, enhancing reactivity at electron-deficient sites .

- Microwave-Assisted Synthesis : Shorten reaction times and improve regioselectivity via controlled dielectric heating .

Q. How do solvent polarity and temperature gradients influence the crystallization behavior of this compound, and what polymorph screening methods are recommended?

- Methodology :

- Solvent Screening : Test crystallization in solvents of varying polarity (hexane → DMSO). High-polarity solvents may favor needle-like crystals, while low-polarity solvents yield plates .

- Temperature Ramp : Slow cooling (0.1°C/min) from saturation temperature enhances crystal nucleation.

- Polymorph Identification : Use PXRD and DSC to differentiate forms. Slurry conversion experiments (24–72 hrs) identify the thermodynamically stable polymorph .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.